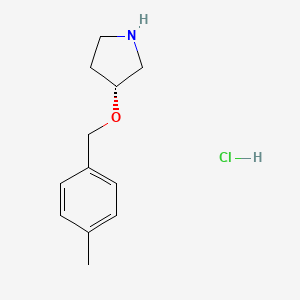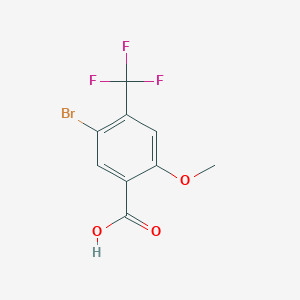
5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid is an organic compound that features a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method includes the bromination of 2-methoxy-4-(trifluoromethyl)benzoic acid using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
化学反応の分析
Types of Reactions
5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the benzoic acid can be reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Formation of 5-bromo-2-methoxy-4-(trifluoromethyl)benzaldehyde or this compound derivatives.
Reduction: Formation of 5-bromo-2-methoxy-4-(trifluoromethyl)benzyl alcohol.
科学的研究の応用
5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Lacks the bromine and methoxy groups, resulting in different chemical properties and reactivity.
5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid: Contains a chlorine atom instead of a methoxy group, leading to variations in its chemical behavior and applications.
2-Bromo-5-methoxybenzoic acid:
Uniqueness
5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The trifluoromethyl group enhances its stability and lipophilicity, while the bromine and methoxy groups provide sites for further functionalization and interactions with biological targets.
特性
IUPAC Name |
5-bromo-2-methoxy-4-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-16-7-3-5(9(11,12)13)6(10)2-4(7)8(14)15/h2-3H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKHDCFFDYVPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2773976.png)
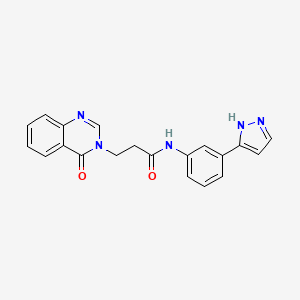
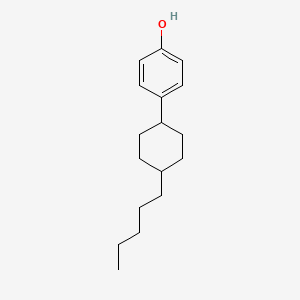
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2773979.png)
![2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline](/img/structure/B2773980.png)
![1'-(4-chlorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2773981.png)
![4-cyclopropyl-3-[1-(3-methoxybenzoyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2773982.png)
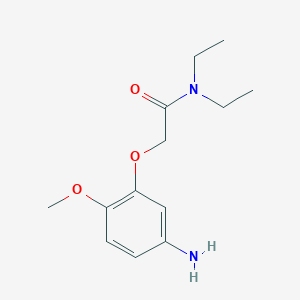
![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate](/img/structure/B2773987.png)
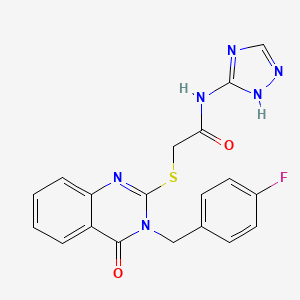
![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2773989.png)
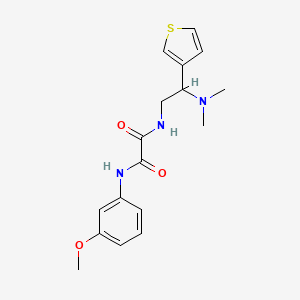
![(E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride](/img/structure/B2773993.png)
